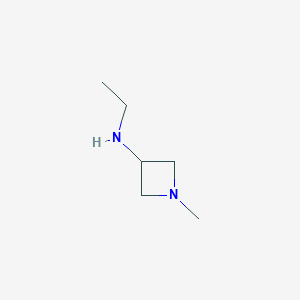

N-Ethyl-1-methylazetidin-3-amine

説明

Significance of the Azetidine (B1206935) Scaffold in Contemporary Organic Chemistry and Medicinal Research

The azetidine ring is a prominent structural motif in modern organic and medicinal chemistry. lifechemicals.comenamine.net Despite the inherent ring strain, which once made its synthesis challenging, the azetidine scaffold is now recognized as a "privileged structure" in drug discovery. taylorfrancis.comnih.gov Its rigid, three-dimensional nature allows it to serve as a conformational constraint in larger molecules, which can lead to higher binding affinity and selectivity for biological targets. enamine.net This conformational rigidity is a desirable trait in fragment-based drug design, as it reduces the entropic penalty upon binding. enamine.net

The incorporation of an azetidine ring can significantly influence the physicochemical properties of a molecule, often improving metabolic stability, solubility, and pharmacokinetic profiles. chemrxiv.org This has led to the inclusion of the azetidine moiety in several approved drugs across a wide range of therapeutic areas. lifechemicals.comnih.gov For instance, azetidines are found in drugs targeting neurological disorders like Parkinson's disease and Tourette's syndrome, as well as in antiviral, anticancer, and antibacterial agents. nih.govsciencedaily.comijbpas.com The development of novel synthetic methods has made functionalized azetidines more accessible, positioning them as valuable building blocks for the rapid generation of compound libraries for high-throughput screening. lifechemicals.comsciencedaily.com

Table 1: Examples of Marketed Drugs Containing an Azetidine Moiety

| Drug Name | Therapeutic Area |

| Azelnidipine | Antihypertensive (Calcium Channel Blocker) |

| Cobimetinib | Anticancer (MEK Inhibitor) |

| Baricitinib | Rheumatoid Arthritis (JAK Inhibitor) |

| Itacitinib | Myelofibrosis (JAK Inhibitor) |

| Ximelagatran | Anticoagulant (Thrombin Inhibitor) |

| Ezetimibe | Cholesterol Absorption Inhibitor |

| This table is for illustrative purposes and is not exhaustive. |

N-Ethyl-1-methylazetidin-3-amine as a Representative Functionalized Azetidine Derivative

This compound stands as a clear example of a functionalized azetidine derivative. Its structure features a central azetidine ring substituted at two key positions: the ring nitrogen is methylated (N-1 position), and the exocyclic amine at the C-3 position is ethylated. This disubstitution pattern makes it a versatile chemical building block. enamine.netchemenu.com

While specific research focused exclusively on this compound is not extensively documented in peer-reviewed literature, its value lies in its potential as a precursor in organic synthesis and medicinal chemistry. chemshuttle.comchemicalbook.com The 3-aminoazetidine core is a key intermediate in the synthesis of various biologically active compounds, including fluoroquinolone antibiotics and antiviral agents. google.com The presence of two distinct secondary amine functionalities—one tertiary within the ring and one secondary outside the ring—allows for selective chemical modifications, enabling the construction of more complex molecular architectures. Such scaffolds are sought after by pharmaceutical companies to build diverse compound libraries for discovering new drug candidates. sciencedaily.com

Table 2: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1434128-51-4 |

| Molecular Formula | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol |

| SMILES | CCNC1CN(C)C1 |

| InChI Key | TYRJTKUUMOUABY-UHFFFAOYSA-N |

| Data sourced from chemical supplier databases and PubChem. chemshuttle.combldpharm.comuni.lu |

Historical Context and Evolution of Azetidine Chemistry in Synthetic Methodologies

The synthesis of the four-membered azetidine ring has historically been a significant challenge for organic chemists due to its considerable ring strain (approximately 25.4 kcal/mol). nih.gov Early synthetic methods often involved multi-step reactions with low yields. acs.org However, the growing recognition of the azetidine scaffold's importance in medicinal chemistry spurred the development of more efficient and versatile synthetic strategies. nih.gov

Modern synthetic methodologies have largely overcome the initial difficulties. These methods can be broadly categorized and have evolved to offer better control over stereochemistry and functional group tolerance. Key strategies include:

Intramolecular Cyclization: This is one of the most common approaches, typically involving the cyclization of 1,3-amino alcohols or 1,3-haloamines. acs.org This method forms a C-N bond to close the ring.

[2+2] Cycloadditions: These reactions involve the combination of two two-atom components, such as an imine and an alkene, to form the four-membered ring. The aza-Paternò-Büchi reaction is a photochemical example of this strategy. nih.gov

Ring Expansion and Contraction: Azetidines can be synthesized by expanding three-membered rings (aziridines) or contracting five-membered rings (pyrrolidines). acs.org For instance, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide to yield 1-arenesulfonylazetidines. organic-chemistry.org

Reduction of Azetidin-2-ones (β-lactams): The readily available β-lactam ring can be reduced using agents like lithium aluminium hydride to afford the corresponding azetidine. acs.org

Strain-Release Reactions: More recent methods utilize highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs), which react with various nucleophiles to open the bicyclic system and form functionalized azetidines. chemrxiv.org

Table 3: Overview of Major Synthetic Routes to Azetidines

| Synthetic Strategy | Description | Key Precursors |

| Intramolecular Cyclization | Formation of a C-N bond to close the ring. | γ-Amino alcohols, γ-haloamines |

| [2+2] Cycloaddition | Combination of an alkene and an imine or related species. | Alkenes, Imines, Oximes |

| Ring Expansion | Expansion of a three-membered ring. | Aziridines |

| Reduction of β-Lactams | Reduction of the carbonyl group of an azetidin-2-one (B1220530). | Azetidin-2-ones (β-lactams) |

| Strain-Release Amination | Ring-opening of a strained bicyclic system with an amine. | 1-Azabicyclo[1.1.0]butane (ABB) |

Overview of Current Research Landscape and Future Directions for this compound and Analogues

The current research landscape in azetidine chemistry is vibrant, with a strong focus on developing novel synthetic methods to access structurally diverse and densely functionalized azetidines. chemrxiv.org The goal is to expand the available chemical space for drug discovery. enamine.net There is significant interest in creating libraries of azetidine-based compounds for screening against various diseases. lifechemicals.comsciencedaily.com

For this compound and its analogues, the future lies in their application as versatile scaffolds in medicinal chemistry. arkat-usa.org Research on 3-substituted azetidines is particularly active, with studies exploring their potential as triple reuptake inhibitors for depression, STAT3 inhibitors for cancer, and agents against multidrug-resistant tuberculosis. nih.govacs.orgacs.org The development of one-step syntheses for azetidine-3-amines from commercially available materials is making these valuable building blocks more accessible for both academic and industrial research. chemrxiv.org

Future work will likely involve the use of this compound and similar N-alkylated 3-aminoazetidines in the synthesis of novel therapeutic agents. The ability to selectively functionalize the different nitrogen atoms on this scaffold is a key advantage. This could lead to new classes of compounds with finely tuned pharmacological properties, targeting a wide array of biological pathways and diseases. nih.govsciencedaily.com As synthetic methodologies continue to advance, the exploration of the chemical and biological potential of these unique azetidine analogues will undoubtedly expand.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-ethyl-1-methylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-3-7-6-4-8(2)5-6/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRJTKUUMOUABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CN(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of N Ethyl 1 Methylazetidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary NMR methods used for the structural analysis of N-Ethyl-1-methylazetidin-3-amine. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

While specific, experimentally verified NMR data for this compound is not widely available in public literature, a theoretical analysis of its structure (Figure 1) allows for the prediction of expected signals.

Expected ¹H and ¹³C NMR Spectral Features:

| Assignment | Structure Fragment | Expected ¹H NMR Data (Predicted) | Expected ¹³C NMR Data (Predicted) |

| Ethyl Group (CH₂) | -NH-CH₂ -CH₃ | Quartet | ~40-50 ppm |

| Ethyl Group (CH₃) | -NH-CH₂-CH₃ | Triplet | ~10-20 ppm |

| Azetidine (B1206935) Ring (CH) | -CH -NH- | Multiplet | ~50-60 ppm |

| Azetidine Ring (CH₂) | -N(CH₃)-CH₂ - | Multiplet | ~55-65 ppm |

| N-Methyl Group | >N-CH₃ | Singlet | ~40-50 ppm |

Figure 1: Interactive table showing the predicted NMR data for this compound. Note: These are predicted values and actual experimental values may vary based on solvent and other experimental conditions.

Advanced NMR Techniques: 2D-NMR (e.g., COSY, HSQC, HMBC, NOESY) and Heteronuclear NMR (e.g., ¹⁵N, ¹⁹F NMR)

To unambiguously assign the proton and carbon signals and to determine the complete bonding framework, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, for instance, confirming the connectivity between the -CH₂- and -CH₃ protons of the ethyl group. ambeed.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. ambeed.comsigmaaldrich.com For example, it would link the N-methyl proton singlet to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. ambeed.comsigmaaldrich.com It is crucial for piecing together the molecular skeleton, for example, by showing a correlation from the N-methyl protons to the carbon atoms of the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the molecule's three-dimensional structure and conformation. chemshuttle.com

Heteronuclear NMR , such as ¹⁵N NMR, could also be employed to provide further structural confirmation by directly observing the nitrogen atoms in the molecule, although this is less common in routine characterization.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₆H₁₄N₂), the calculated monoisotopic mass is 114.1157 Da. uni.lu HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, with an m/z value extremely close to 115.1230.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and compared with experimental data from ion mobility-mass spectrometry.

Predicted Collision Cross Section Data for this compound Adducts:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 115.1230 | 124.3 |

| [M+Na]⁺ | 137.1049 | 130.0 |

| [M+K]⁺ | 153.0789 | 132.6 |

Figure 2: Interactive table showing predicted collision cross section data for various adducts of this compound. Data sourced from computational predictions. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing mixtures, confirming the presence of the target compound, and identifying impurities. In an LC-MS analysis of this compound, the compound would first be separated from any starting materials or byproducts on an LC column before being introduced into the mass spectrometer for detection. The resulting mass spectrum would confirm the molecular weight of the eluted peak, verifying its identity. This method is particularly useful for monitoring the progress of a chemical reaction or for quality control of the final product. smolecule.comgoogle.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) with a suitable detector (such as UV or MS) is a primary method for determining the purity of a sample. By developing a specific method, a single sharp peak corresponding to this compound should be observed, and the area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), can also be used. This technique is suitable for volatile and thermally stable compounds. The retention time of the compound is a characteristic feature under specific conditions (e.g., column type, temperature program, and carrier gas flow rate), and the peak area is proportional to the amount of the compound present.

The choice between LC and GC would depend on the compound's polarity and volatility. Given the presence of amine functionalities, LC-MS is often a preferred method for the analysis of such compounds. google.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. acs.orgnih.gov

Methodology: The principles of UPLC are similar to HPLC, but the instrumentation is designed to operate at much higher pressures. For this compound, a UPLC method would offer a significant advantage in terms of throughput and the ability to resolve closely related impurities. The stationary and mobile phases would be similar to those used in HPLC (e.g., a C18 column and an acidified water/acetonitrile mobile phase), but the gradient times would be much shorter, often in the range of 1-3 minutes.

Research Findings: In the analysis of libraries of azetidine-based scaffolds, UPLC has been effectively used to assess compound purity. acs.orgnih.gov For this compound, a UPLC method would be expected to provide a rapid and high-resolution separation, allowing for the detection of even minor impurities that might not be resolved by HPLC. The increased peak heights resulting from the narrower peaks in UPLC also lead to lower detection limits.

Table 2: Illustrative UPLC Parameters for High-Throughput Analysis of this compound

| Parameter | Value |

| Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 2% to 98% B over 2 minutes |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 1 µL |

| Column Temperature | 40 °C |

| Detection | UV at 214 nm or Mass Spectrometry (MS) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To apply this technique to this compound, the compound must first be crystallized. This can often be achieved by slow evaporation of a solution of the pure compound or by vapor diffusion techniques.

Research Findings: While a crystal structure for this compound itself is not reported in the Cambridge Structural Database, studies of other substituted azetidines provide insight into the expected structural features. nih.govcapes.gov.br The four-membered azetidine ring is known to be puckered, and the degree of puckering can be influenced by the nature and stereochemistry of the substituents. capes.gov.br X-ray analysis would reveal the precise conformation of the ethylamino and methyl groups relative to the azetidine ring. For instance, it would definitively establish whether the substituents adopt an equatorial or axial position in the puckered ring and provide accurate measurements of all bond lengths and angles. This information is invaluable for understanding the steric and electronic properties of the molecule, which can influence its reactivity and biological activity.

Table 3: Predicted Crystallographic Data Parameters for this compound (Hypothetical)

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 10.2 |

| c (Å) | ~ 9.8 |

| β (°) ** | ~ 105 |

| Volume (ų) ** | ~ 820 |

| Z | 4 |

| Calculated Density (g/cm³) | ~ 1.1 |

Medicinal Chemistry and Biological Activity of N Ethyl 1 Methylazetidin 3 Amine and Its Derivatives

Azetidine (B1206935) Scaffolds as Privileged Motifs in Drug Discovery

Azetidines are four-membered saturated cyclic amines that have emerged as important scaffolds in medicinal chemistry. acs.org Their growing importance is attributed to their presence in a variety of natural and synthetic compounds exhibiting a wide range of biological activities. acs.org The first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 and was found to be a proline receptor antagonist. acs.org

The reactivity of azetidines is largely influenced by their considerable ring strain. orientjchem.org However, they are significantly more stable than the three-membered aziridines, which allows for easier handling while still offering unique reactivity under specific conditions. orientjchem.org This balance of stability and reactivity makes the azetidine ring an attractive component for the development of new drugs. acs.org The rigid and defined three-dimensional structure of the azetidine ring can also lead to improved binding affinity and selectivity for biological targets.

Role in Modulating Pharmacokinetic and Pharmacodynamic Profiles

The incorporation of an azetidine moiety into a drug candidate can significantly influence its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. The trimethoxy substitution pattern on a benzene (B151609) ring attached to an azetidine scaffold, for instance, is known to modulate a compound's pharmacokinetic properties and its interaction with biological targets. nih.gov

Furthermore, the inherent properties of the azetidine ring, such as its polarity and ability to form hydrogen bonds, can affect a molecule's solubility, permeability, and metabolic stability. For example, the oxo group at position 4 and a carboxylic acid cyclopentylamide at position 2 of an azetidine ring can modify its chemical properties, including its ability to cross biological membranes. ontosight.ai The development of ampicillin, amoxicillin, and a group of cephalosporins as clinically effective therapeutic agents was, in part, due to the favorable pharmacokinetic performance of the β-lactam (an azetidin-2-one) ring. acs.org

Investigation of Biological Activities of Azetidine Derivatives

Compounds containing the azetidine moiety have been shown to possess a diverse array of pharmacological activities. These include anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, anti-obesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic activities. acs.org

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antitubercular)

The four-membered β-lactam ring, a derivative of azetidine, is a well-known pharmacologically active component responsible for the antimicrobial activity of many antibiotics. psu.edu Azetidin-2-ones, also known as β-lactams, have demonstrated significant antibacterial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria. pharmatutor.org

Research has shown that certain azetidin-2-one (B1220530) derivatives exhibit good antibacterial activity against Staphylococcus aureus. medwinpublishers.com The introduction of a heteroatom substituent at the C-4 position of the azetidine ring tends to destabilize the β-lactam, which can enhance its antibacterial action. bepls.com In addition to antibacterial properties, azetidine derivatives have also shown promise as antifungal agents. nih.gov For example, L-azetidine-2-carboxylic acid, isolated from Disporopsis aspera rhizomes, has demonstrated both curative and eradicative effects against Podosphaera xanthii, the fungus that causes powdery mildew in cucurbits. nih.gov

The antitubercular activity of azetidine derivatives has also been a subject of investigation. A series of azetidine derivatives, termed BGAz, have shown potent bactericidal activity against drug-sensitive Mycobacterium tuberculosis and multidrug-resistant strains, with MIC₉₉ values below 10 μM. acs.orgnih.gov These compounds appear to work by inhibiting the late-stage biosynthesis of mycolic acid, a key component of the mycobacterial cell wall. acs.orgnih.gov

Table 1: Antimicrobial Activity of Selected Azetidine Derivatives

Compound Target Organism Activity (MIC) Source Azetidin-2-one derivative (4f) Mycobacterium tuberculosis H37Rv 1.56 µg/mL acs.org Azetidin-2-one derivative (4g) Mycobacterium tuberculosis H37Rv 0.78 µg/mL acs.org BGAz derivatives Mycobacterium tuberculosis <10 µM (MIC99) [3, 4]

Anticancer and Antiproliferative Properties

Azetidine-2-one derivatives have been explored for their potential as anticancer agents. nih.gov Some of these compounds have shown high cytotoxic activity and specificity for cancer cell lines such as B16F10 and SiHa. nih.gov For instance, N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one demonstrated significant cytotoxic activity in these cell lines. nih.gov The mechanism of action for some of these derivatives involves the induction of apoptosis. nih.gov

A series of novel 3-(prop-1-en-2-yl)azetidin-2-one, 3-allylazetidin-2-one, and 3-(buta-1,3-dien-1-yl)azetidin-2-one analogues of combretastatin (B1194345) A-4 were designed as colchicine-binding site inhibitors. nih.gov Several of these compounds exhibited significant in vitro antiproliferative activities in MCF-7 breast cancer cells, with IC₅₀ values in the nanomolar range. nih.gov These compounds were also potent in the triple-negative breast cancer cell line MDA-MB-231. nih.gov Their mode of action involves the inhibition of tubulin polymerization. nih.gov

Table 2: Anticancer Activity of Selected Azetidine Derivatives

Compound Cell Line Activity (IC50) Source 3-(2-thienyl) analogue 28 MCF-7 7 nM rsc.org 3-(3-thienyl) analogue 29 MCF-7 10 nM rsc.org Azetidin-2-one derivative 9h MCF-7 10-33 nM range orientjchem.org Azetidin-2-one derivative 9q MCF-7 10-33 nM range orientjchem.org

Anti-inflammatory and Analgesic Potential

The anti-inflammatory properties of azetidine derivatives have also been documented. Certain azetidin-2-one analogues have been evaluated for their in vivo anti-inflammatory effects. nih.gov A study on new azetidine-2-one derivatives of ferulic acid showed that these compounds possess anti-inflammatory potential in both acute and chronic inflammation models. researchgate.net The most active compound in the series demonstrated a long-acting anti-inflammatory effect. researchgate.net Furthermore, some 3-phenoxy azetidine-3-carboxylic acid esters have been identified as imperative in the preparation of libraries of bioactive compounds, including anti-inflammatory drugs. rsc.org Azetidinones have also been reported to possess analgesic activities. nih.govijbpas.com

Anticonvulsant, Antimalarial, and Antiviral Applications

The versatility of the azetidine scaffold extends to the treatment of neurological disorders and infectious diseases. Azetidinone derivatives have been synthesized and evaluated for their anticonvulsant activity. nih.gov

In the realm of infectious diseases, azetidine derivatives have shown significant promise as antimalarial agents. acs.orgnih.govnih.gov A series of azetidine-2-carbonitriles were identified as potent inhibitors of P. falciparum dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme for pyrimidine (B1678525) biosynthesis in the malaria parasite. acs.orgnih.gov An optimized compound, BRD9185, displayed in vitro activity against multidrug-resistant blood-stage parasites with an EC₅₀ of 0.016 μM and was curative in a mouse model of malaria. acs.orgnih.gov

Furthermore, certain azetidine derivatives have been investigated for their antiviral properties. nih.gov For example, stereoisomers of an azetidinone with a 3-methyl-4-fluorophenyl group at the C3 position showed modest antiviral activity against human coronavirus (229E) and cytomegalovirus. nih.gov

Table 3: Antimalarial and Antiviral Activity of Selected Azetidine Derivatives

Compound Target Activity (EC50/IC50) Source BRD9185 P. falciparum (multidrug-resistant) 0.016 µM (EC50) [5, 8] BRD7539 P. falciparum (Dd2 strain) 0.010 µM (EC50) [5, 8] BRD3914 P. falciparum 15 nM (EC50) [16, 23] trans-11f Human coronavirus (229E) 45 µM (EC50) nih.gov

Cardiovascular Activities

Certain azetidine derivatives have been evaluated for their effects on the cardiovascular system. Research has shown that specific structural modifications to the azetidine ring can lead to significant cardiovascular activity.

A notable example is a steroid-azetidine derivative, which was found to decrease the infarct area in a dose-dependent manner in a heart failure model. researchgate.netresearchgate.net Further investigation into its mechanism revealed that this derivative also increases left ventricular pressure. researchgate.netresearchgate.net This positive inotropic effect was significantly inhibited by nifedipine, a known calcium channel blocker, suggesting that the derivative's activity is mediated through the activation of calcium channels. researchgate.net

In other studies, new synthetic derivatives of thiazole (B1198619) acetic acid, which incorporate a thiazole ring attached to an acetic acid moiety, were assessed for their cardiovascular effects on isolated rat hearts. mdpi.com The findings indicated that most of these compounds have the ability to increase the developed tension, a measure of cardiac contractility, without significantly affecting the heart rate or blood vessel function. mdpi.com This profile suggests potential utility in conditions characterized by failing heart muscle. mdpi.com

Table 1: Cardiovascular Activities of Selected Azetidine Derivatives

| Derivative Class | Observed Activity | Potential Mechanism | Source |

| Steroid-Azetidine Derivative | Decreased infarct size; Increased left ventricular pressure | Calcium channel activation | researchgate.netresearchgate.net |

| Thiazole Acetic Acid Derivatives | Increased developed tension (cardiac contractility) | Not fully elucidated | mdpi.com |

Enzyme Inhibition and Receptor Modulation

Azetidine derivatives have demonstrated a remarkable ability to interact with a variety of enzymes and receptors, highlighting their potential as modulators of biological processes.

One area of investigation has been their effect on cholinesterases. Certain azetidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for breaking down the neurotransmitter acetylcholine (B1216132). researchgate.net Some derivatives showed AChE inhibition comparable to the established drug rivastigmine. researchgate.net

Receptor modulation is another key activity. The azetidine derivative KHG26792 has been shown to act on the P2X7 receptor, an ATP-gated ion channel involved in inflammation. nih.gov It was found to decrease ATP-induced release of tumor necrosis factor-alpha (TNF-α) from microglia by suppressing P2X7 receptor stimulation. nih.gov Furthermore, studies have explored azetidine derivatives as conformationally constrained GABA analogues for their potential as GABA uptake inhibitors. nih.gov Derivatives with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety showed the highest potency at the GAT-1 transporter, with IC50 values in the low micromolar range. nih.gov

Table 2: Enzyme and Receptor Targets of Azetidine Derivatives

| Target | Derivative Class/Compound | Activity | Source |

| Acetylcholinesterase (AChE) | Azetidine derivatives | Inhibition | researchgate.net |

| P2X7 Receptor | KHG26792 | Antagonism | nih.gov |

| GABA Transporter 1 (GAT-1) | Azetidin-2-ylacetic acid derivatives | Uptake Inhibition | nih.gov |

| Histamine H3 Receptor | N-(5-phenoxypentyl)pyrrolidine (derived from azetidine studies) | Antagonism | nih.gov |

Neuropharmacological Applications (e.g., Serotonin (B10506) Receptors, Monoamine Oxidase-B Inhibition)

The neuropharmacological potential of azetidine derivatives is a significant area of research, with applications spanning neurodegenerative diseases and mood disorders.

Tricyclic derivatives of azetidine have been synthesized and screened for potential antidepressant activity. nih.gov The most promising compounds demonstrated activity comparable to reference standards in antagonizing reserpine-induced effects in mice, classifying them as CNS stimulants. nih.gov Additionally, certain derivatives have shown neuroprotective activity in models related to Parkinson's disease and Alzheimer's disease. researchgate.net

A key application is the inhibition of monoamine oxidase-B (MAO-B), an enzyme that metabolizes dopamine (B1211576). researchgate.netmdpi.com Selective MAO-B inhibitors are used to treat Parkinson's disease to help preserve dopamine levels in the brain. researchgate.netmdpi.com A study of 24 pyridazinobenzylpiperidine derivatives found that most compounds showed higher inhibition of MAO-B than MAO-A. mdpi.com Compound S5 was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.com Kinetic studies revealed that the lead compounds were competitive and reversible inhibitors, which is a desirable trait for safety. mdpi.com While MAO-B is a well-documented target, specific interactions of azetidine derivatives with serotonin receptors are not detailed in the reviewed literature.

Mechanisms of Biological Action at the Molecular and Cellular Level

The biological effects of azetidine derivatives stem from their interactions at the molecular and cellular levels, influencing key biological pathways and cellular responses. The strained four-membered ring structure can be a key feature in their synthesis and biological activity. medwinpublishers.com

Interaction with Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)

The therapeutic potential of azetidine derivatives is rooted in their ability to bind to and modulate the function of biological macromolecules. ontosight.aiontosight.ai Molecular docking studies have provided insights into these interactions. For instance, the binding mode of active azetidine-based AChE inhibitors has been studied within the enzyme's active site to understand the structure-activity relationship. researchgate.net

In the case of MAO-B inhibition by pyridazinobenzylpiperidine derivatives, molecular modeling showed that the stability of the enzyme-inhibitor complex for the lead compound (S5) was enhanced by pi-pi stacking interactions with tyrosine residues (Tyr398 and Tyr326) in the active site. mdpi.com Similarly, the azetidine derivative KHG26792 exerts its effects by directly interacting with and suppressing the P2X7 receptor. nih.gov

Inhibition of Cellular Signaling Pathways

By interacting with key receptors and enzymes, azetidine derivatives can modulate intracellular signaling cascades. The action of the P2X7 receptor antagonist KHG26792 provides a clear example. This compound was found to protect against the ATP-induced activation of the NFAT (nuclear factor of activated T-cells) and MAPK (mitogen-activated protein kinase) signaling pathways in microglia. nih.gov Its inhibitory action also led to a downstream reduction in the phosphorylation of ERK (extracellular signal-regulated kinase) and a decrease in inducible nitric oxide synthase (iNOS) protein levels. nih.gov

Induction of Cellular Responses (e.g., Apoptosis, Unfolded Protein Response)

Based on the available scientific literature, there is no specific information detailing the induction of cellular responses such as apoptosis or the unfolded protein response (UPR) by N-Ethyl-1-methylazetidin-3-amine or its direct derivatives. While the UPR is a known cellular stress response, its connection to this specific class of compounds has not been documented in the provided sources. nih.govnih.gov

Tubulin Polymerization Inhibition and Microtubule Disruption

The azetidine scaffold is a key structural motif in the design of compounds that interfere with microtubule dynamics, a validated strategy in cancer chemotherapy. Derivatives built around the azetidin-2-one (β-lactam) ring, in particular, have been rationally designed as analogues of combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization. nih.gov

These synthetic azetidin-2-one analogues function as colchicine-binding site inhibitors (CBSI). By occupying this specific site on β-tubulin, they prevent the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network is critical, as it leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells. nih.gov Research into a series of 3-substituted azetidin-2-ones demonstrated potent antiproliferative activity against breast cancer cell lines, including the triple-negative MDA-MB-231 line, with IC₅₀ values in the nanomolar range (23–33 nM), comparable to the activity of CA-4. nih.gov The mechanism involves a significant reduction in tubulin polymerization, confirming their role as microtubule-destabilizing agents. nih.gov

Misincorporation into Biomacromolecules (e.g., Proteins)

A unique biological activity associated with the azetidine ring system is its potential for misincorporation into proteins. Azetidine-2-carboxylic acid (Aze), the lower homologue of the amino acid L-proline, can be mistakenly recognized and utilized by the cellular machinery responsible for protein synthesis. nih.govresearchgate.net This proline analogue has been shown to be incorporated into proteins by Pro-tRNA synthetases. researchgate.net

Studies have demonstrated this phenomenon in various systems. For instance, when rabbit reticulocytes were incubated with radiolabeled Aze, it was incorporated into newly synthesized hemoglobin, specifically substituting for proline residues. researchgate.net Similarly, in recombinant protein expression using Escherichia coli, Aze was incorporated into murine myelin basic protein at up to three of the eleven possible proline sites. nih.gov

The structural consequences of this misincorporation can be severe. Molecular modeling has shown that the substitution of a proline residue with the smaller, more strained azetidine ring can cause a significant bend in the polypeptide chain. nih.gov Multiple such substitutions within a protein region like a poly-proline type II helix can lead to a complete disruption of its functionally important three-dimensional structure. nih.gov This property has been explored in protein engineering to intentionally alter protein structures. acs.org

Structure-Activity Relationship (SAR) and Structure-Stereoactivity Relationship (SSAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the azetidine core. By systematically modifying the substituents on the azetidine ring, researchers can identify key structural features that govern biological activity.

For example, in a series of azetidine derivatives designed as GABA uptake inhibitors, SAR analysis revealed several critical insights. nih.gov

Position of Substitution : Derivatives substituted at the 2-position of the azetidine ring generally showed higher potency at the GAT-1 transporter than those substituted at the 3-position. nih.gov

N-Alkylation : The introduction of lipophilic N-alkylated moieties was explored to modulate the properties of the compounds. nih.gov

Lipophilic Moiety : The nature of a large lipophilic residue was found to be crucial for potency. Azetidin-2-ylacetic acid derivatives featuring a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl group exhibited the highest potency at GAT-1, with IC₅₀ values of 2.83 µM and 2.01 µM, respectively. nih.gov

The stereochemistry of the azetidine ring also plays a critical role, a field of study known as structure-stereoselectivity relationship (SSAR). In the development of azetidin-2-one analogues of CA-4 as tubulin inhibitors, a clear preference was observed for a trans stereochemical arrangement of the substituents at the C3 and C4 positions of the β-lactam ring. nih.gov This highlights that the specific three-dimensional orientation of substituents is a key determinant of potent biological activity.

| Compound | Core Structure | Key Substituent | GAT-1 Affinity (IC₅₀ µM) |

|---|---|---|---|

| Analogue 1 | Azetidin-2-ylacetic acid | 4,4-Diphenylbutenyl | 2.83 |

| Analogue 2 | Azetidin-2-ylacetic acid | 4,4-Bis(3-methyl-2-thienyl)butenyl | 2.01 |

| Analogue 3 (18b) | 3-Hydroxy-3-(4-methoxyphenyl)azetidine | N-Trityl | 26.6 |

| Analogue 4 (12d) | Azetidine-3-carboxylic acid | N-{2-[Tris(4-methoxyphenyl)methoxy]ethyl} | > 100 (GAT-1), 15.3 (GAT-3) |

Rational Design and Synthesis of this compound Derivatives for Optimized Biological Activity

The insights gained from SAR and SSAR studies fuel the rational design and synthesis of new azetidine derivatives with enhanced activity and optimized properties. The azetidine scaffold is valued in fragment-based drug design because its conformational rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity. enamine.net

A prominent example of rational design is the development of azetidine-based tubulin inhibitors. Knowing that the olefinic bond in combretastatin A-4 allows for inactive cis/trans isomerization, researchers replaced this bridge with a stable β-lactam (azetidin-2-one) scaffold to create potent and stable inhibitors. nih.gov

Furthermore, advanced synthetic strategies have been developed to create diverse libraries of azetidine-based molecules. These methods allow for the construction of complex fused, bridged, and spirocyclic ring systems from a core azetidine structure. nih.gov For instance, multi-gram scale synthesis of functionalized azetidine cores has been achieved, which then serve as starting points for diversification. nih.gov Techniques like intramolecular Buchwald-Hartwig cross-coupling and ring-closing metathesis have been employed to generate novel, complex scaffolds designed for specific applications, such as targeting the central nervous system. nih.gov

In Silico Drug Discovery and Computational Biology Applications

Computational tools are indispensable in modern medicinal chemistry for accelerating the discovery and optimization of lead compounds like azetidine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For a class of compounds like azetidine derivatives, a 2D or 3D-QSAR model can predict the activity of newly designed molecules before they are synthesized. nih.gov

The process involves calculating a set of numerical descriptors for each molecule that encode its structural, physicochemical, or electronic features. A statistical method, such as Genetic Function Approximation coupled with Multiple Linear Regression (GFA-MLR), is then used to build a predictive model. The robustness and predictive power of a QSAR model are validated using statistical parameters like the cross-validated correlation coefficient (Q²) and the prediction correlation coefficient for an external test set (R²_pred). nih.gov A well-validated model can guide the rational design of new derivatives with potentially improved potency. nih.gov

| Parameter | Description | Acceptable Value |

|---|---|---|

| R²_train | Squared correlation coefficient for the training set | > 0.6 |

| Q² | Cross-validated correlation coefficient (internal validation) | > 0.5 |

| R²_pred | Squared correlation coefficient for the external test set | > 0.5 |

| RMSE | Root Mean Square Error | Low value |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method used to predict the preferred binding orientation of one molecule (a ligand, such as an azetidine derivative) to a second molecule (a biological target, such as a protein receptor). centralasianstudies.org This technique was instrumental in understanding how azetidin-2-one analogues bind to the colchicine (B1669291) site of tubulin. nih.gov Docking simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing crucial information for SAR studies.

Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding. For instance, molecular modeling was used to visualize the severe bend in a polypeptide chain caused by the misincorporation of azetidine-2-carboxylic acid, illustrating the structural impact at a dynamic, atomic level. nih.gov These in silico techniques are powerful tools for generating hypotheses, prioritizing compounds for synthesis, and refining the design of novel this compound analogues.

Free Energy Perturbation (FEP) Calculations

Free Energy Perturbation (FEP) is a computational method used in medicinal chemistry to predict the binding affinities of ligands to a biological target, such as a protein. nih.govnih.gov This technique calculates the difference in the free energy of binding between two ligands, providing valuable insights for drug design and lead optimization. nih.gov The method relies on creating a non-physical, or "alchemical," transformation between two molecules to compute the free energy change. researchgate.net

FEP calculations are particularly useful for predicting how small chemical modifications to a lead compound will affect its binding affinity. nih.gov By simulating the transformation of one compound into another in both the solvated (unbound) state and the protein-bound state, the relative binding free energy (ΔΔG) can be determined. nih.gov This information helps medicinal chemists prioritize which compounds to synthesize and test, potentially saving significant time and resources. nih.gov

While no specific Free Energy Perturbation (FEP) studies were found in the public domain for this compound, the methodology is highly relevant for understanding the structure-activity relationships of this compound and its derivatives, particularly concerning their interaction with targets like the M1 muscarinic acetylcholine receptor. nih.govmdpi.comnih.gov For a series of related azetidine derivatives, FEP could be employed to predict the impact of modifying substituents on the azetidine ring or the ethylamine (B1201723) side chain on binding potency and selectivity.

The accuracy of FEP calculations typically falls within a range of 1-2 kcal/mol, provided that the force fields used are accurate and the conformational sampling is sufficient. nih.gov These calculations can guide the optimization of various properties, including potency and selectivity, for novel compounds.

Broader Research Applications of the Azetidine Scaffold

Azetidines as Chiral Templates in Asymmetric Catalysis

The development of chiral, azetidine-derived ligands and organocatalysts has provided effective synthetic opportunities in asymmetric catalysis. birmingham.ac.uk Since the 1990s, these catalysts have been used to induce asymmetry in a variety of chemical reactions. birmingham.ac.uk The inherent ring strain and well-defined stereochemistry of the azetidine (B1206935) scaffold allow for the creation of unique chiral environments around a metal center, guiding the stereochemical outcome of a reaction. nih.gov

A significant amount of research has been dedicated to synthesizing optically pure azetidines to serve as ligands for metal-catalyzed reactions or as chiral auxiliaries. acs.org A key target in this area has been the synthesis of C2-symmetric azetidines. acs.org Chiral C2-symmetric 2,4-disubstituted azetidine derivatives with a β-amino alcohol structure have been successfully synthesized and tested for their catalytic abilities. researchgate.net

One notable application is in the copper-catalyzed Henry (nitroaldol) reaction, a crucial carbon-carbon bond-forming reaction. bham.ac.uk Single enantiomer, 2,4-cis-disubstituted amino azetidines have been used as ligands, achieving high enantiomeric excess (e.e.), particularly with alkyl aldehydes. nih.gov Similarly, in the asymmetric addition of diethylzinc (B1219324) to aldehydes, chiral azetidine-based ligands have demonstrated high enantioselectivity, in some cases surpassing that of analogous pyrrolidine-based ligands. researchgate.net These applications have been benchmarked against similar aziridine- and pyrrolidine-containing catalysts to evaluate their effectiveness. birmingham.ac.uk

Table 1: Performance of Azetidine-Based Ligands in Asymmetric Catalysis

| Reaction | Catalyst/Ligand System | Substrate | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Henry Reaction | Cu(OAc)₂H₂O / (2S, 4R)-Azetidine Ligand | Various Aldehydes | Up to >99% | nih.gov |

| Henry Reaction | Cu-Azetidine Complexes | Various | Up to >99.5% | bham.ac.uk |

| Diethylzinc Addition | Chiral C2-Symmetric Azetidine Derivatives | Arylaldehydes | >95% | researchgate.net |

Application in Peptidomimetics and Unnatural Amino Acid Synthesis

The rigid structure of the azetidine ring makes it an excellent tool for use in peptidomimetics, which are molecules that mimic the structure and function of peptides. nih.govrsc.org Incorporating azetidine-based amino acids (Aze) into peptide chains can induce significant changes in the peptide's secondary structure, leading to enhanced stability and biological activity. chemrxiv.orgnih.gov The replacement of proline with L-azetidine-2-carboxylic acid, for instance, has been shown to increase the flexibility of the resulting polymer. nih.gov

The synthesis of non-natural amino acids containing the azetidine scaffold is an active area of research. acs.org Recent progress has enabled the creation of a library of 2-azetidinylcarboxylic acids through organometallic routes followed by metal-catalyzed asymmetric reduction. acs.orgchemrxiv.org These functionalized azetidine derivatives can then be incorporated into small peptide chains. chemrxiv.orgacs.org For example, a 15-mer peptide containing azetidine-2-carboxylic acid has been identified as an interleukin-1 (IL-1) antagonist. acs.org Furthermore, the 3-aminoazetidine (3-AAz) subunit has been introduced as a turn-inducing element that facilitates the efficient synthesis of small macrocyclic peptides, which are important structures in drug development. researchgate.net

The use of azetidines in peptidomimetics offers a way to generate novel scaffolds for macromolecules with new biological and chemical properties. nih.gov This approach includes modifying peptide backbones, which can lead to the development of biomimetic polymeric structures. nih.gov

Role in Polymer Chemistry and Materials Science

The strained four-membered ring of azetidine makes it susceptible to ring-opening polymerization, providing a pathway to produce polyamines with important applications. researchgate.netrsc.org Cationic ring-opening polymerization is a common method used for azetidine and its N-alkyl derivatives. researchgate.net This process can lead to the formation of "living" polymers, where the polymerization can proceed without termination, allowing for controlled polymer growth. researchgate.net

The polymerization of azetidine yields branched poly(propylenimine) (PPI), a polymer investigated for its utility in CO2 capture. acs.org When impregnated into mesoporous silica, the resulting composite material acts as an effective adsorbent for carbon dioxide. rsc.orgacs.org The kinetics of azetidine polymerization and the resulting polymer's amine distribution can be controlled by adjusting reaction conditions such as temperature, time, and monomer-to-initiator ratio. acs.org

Beyond CO2 capture, polymers derived from aziridine (B145994) and azetidine monomers have a range of important applications, including: rsc.org

Antibacterial and antimicrobial coatings

Chelation and materials templating

Non-viral gene transfection

The synthesis of polymers with pendant azetidinium substituents has also been described, further expanding the functional materials that can be created from this versatile scaffold. researchgate.net Additionally, azetidinium salts have been explored for the chemical modification of nanocrystalline cellulose, which could be used to produce biocomposite materials with improved thermal and mechanical properties. chalmers.se

Development of Azetidine-Based Energetic Materials

The significant ring strain inherent in the azetidine structure makes it an attractive scaffold for the design of new energetic materials. bohrium.combohrium.com This strain energy can be released upon decomposition, contributing to the material's energetic output. Research in this area focuses on synthesizing polycyclic compounds and azetidinium salts that possess high thermal stability and density, which are desirable properties for explosives and propellants. bohrium.comnih.gov

A notable example of an azetidine-based energetic material is 1,3,3-trinitroazetidine (B1241384) (TNAZ). bohrium.com More recent strategies involve combining the azetidine structure with other energetic moieties, such as triazoles, to create novel polycyclic energetic compounds. bohrium.com These methods have been shown to improve both the density and decomposition temperature of the resulting materials. bohrium.com

Photochemical strategies, such as the visible-light-mediated aza Paternò–Büchi reaction, have enabled the scalable synthesis of a variety of densely functionalized azetidines. nih.govresearchgate.netacs.org This approach allows for the tuning of regio- and stereochemistry, which has a significant impact on the physical properties of the resulting energetic materials, making them potential candidates for novel solid melt-castable explosives or liquid propellant plasticizers. nih.govacs.org Azetidinium-based hypergolic ionic liquids, which ignite spontaneously upon contact with an oxidizer, have also been synthesized and characterized, demonstrating the broad potential of the azetidine scaffold in this field. researchgate.net

Table 2: Properties of Selected Azetidine-Based Energetic Compounds

| Compound/Material | Key Feature(s) | Decomposition Temperature (°C) | Density (g/cm³) | Reference |

|---|---|---|---|---|

| Polycyclic 1,2,4-triazole (B32235) with Azetidine | High stability | >200 | N/A | bohrium.com |

| Azetidinium-based Ionic Liquid (Isomer of 9) | Hypergolic | N/A | 0.99–1.05 | researchgate.net |

| Photochemically Synthesized Azetidines | Tunable physical properties, melt-castable | Varies | Varies | bohrium.comnih.gov |

Conclusion and Outlook for N Ethyl 1 Methylazetidin 3 Amine Research

Summary of Key Research Findings and Methodological Advancements

While dedicated research on N-Ethyl-1-methylazetidin-3-amine is not extensively documented in publicly available literature, significant progress in the broader field of azetidine (B1206935) synthesis provides a clear roadmap for its construction and derivatization. Historically, the synthesis of azetidines has been challenging, often resulting in low yields and requiring harsh conditions. researchgate.netmedwinpublishers.com However, recent methodological breakthroughs have made these scaffolds more accessible. researchgate.net

Key advancements applicable to the synthesis of this compound and its analogs include:

Intramolecular Cyclization: Traditional methods involving the cyclization of 1,3-amino alcohols or 1,3-haloamines remain relevant, though they can suffer from poor functional group tolerance. researchgate.net

[2+2] Cycloadditions: Modern approaches, such as the aza-Paternò-Büchi reaction, utilize visible light photocatalysis to construct the azetidine ring from alkenes and oxime precursors. rsc.org This method is noted for its broad substrate scope and potential to create densely functionalized azetidines. rsc.org

C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for forming the azetidine ring, offering a novel pathway to functionalized products. rsc.org

Functionalization of Precursors: The synthesis of the target compound likely involves the use of key intermediates like 1-methylazetidin-3-one. This precursor can be synthesized via methods like hydride-induced cyclization of β-bromo ketimines and subsequently converted to the 3-amino group. The final N-ethylation could be achieved through standard nucleophilic substitution or reductive amination procedures.

These diverse synthetic strategies, summarized in the table below, represent a powerful toolkit for chemists, enabling the production of complex azetidines that were previously difficult to access.

| Synthetic Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Ring formation from 1,3-amino alcohols or 1,3-haloamines. | Well-established, straightforward concept. | researchgate.net |

| Aza-Paternò-Büchi Reaction | Visible-light mediated [2+2] photocycloaddition of alkenes and oximes. | Broad substrate scope, access to complex products. | rsc.org |

| Palladium-Catalyzed C-H Amination | Intramolecular formation of the azetidine ring via C-H activation. | High selectivity and novel bond formation. | rsc.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Used to create precursors like methyl (N-Boc-azetidin-3-ylidene)acetate from azetidin-3-one (B1332698) for further functionalization. | Reliable method for creating C=C bonds for subsequent additions. | mdpi.com |

Challenges and Opportunities in Azetidine Synthesis and Application

Despite recent progress, significant challenges remain in the field of azetidine chemistry that directly impact research on molecules like this compound.

Challenges:

Ring Strain: The inherent ring strain that makes azetidines synthetically useful also makes them prone to undesired ring-opening reactions, complicating synthesis and purification. medwinpublishers.comnih.gov

Scalability: Many modern synthetic methods, while elegant, are not yet optimized for large-scale industrial production, which can be a bottleneck for pharmaceutical development.

Enantioselectivity: The development of general and robust protocols for the enantioselective synthesis of chiral azetidines remains a key challenge that needs to be addressed. rsc.org

Opportunities:

Medicinal Chemistry: Azetidines are increasingly recognized as "privileged scaffolds" and bioisosteres. rsc.orgresearchgate.net Their rigid structure can improve metabolic stability and binding affinity to biological targets. nih.gov this compound, as a small, functionalized amine, represents a novel building block for drug discovery, potentially serving as a replacement for more common motifs like piperidines or pyrrolidines to explore new chemical space. rsc.org

Materials Science: The unique reactivity of the azetidine ring offers potential applications in polymerization and the development of novel materials. rsc.org

Catalysis: The basic nitrogen atom within the this compound structure suggests its potential use as a ligand or organocatalyst in various chemical transformations. evitachem.com

Future Research Directions for this compound and Advanced Azetidine Chemistry

The path forward for this compound is intrinsically linked to the broader advancement of azetidine chemistry. Future research should focus on several key areas:

Elucidation of Physicochemical Properties: A fundamental starting point would be the detailed synthesis and characterization of this compound. Comprehensive analysis of its conformational preferences, basicity (pKa), and reactivity profile is essential for predicting its behavior and utility.

Development of Novel Synthetic Routes: Research into more efficient, scalable, and stereoselective syntheses will be crucial. rsc.org Exploring computational models to predict reaction outcomes for complex substrates could accelerate the discovery of new synthetic pathways. thescience.dev

Exploration in Medicinal Chemistry: The compound should be systematically evaluated as a fragment in drug discovery programs. Its incorporation into known pharmacophores could lead to new chemical entities with improved properties. Given the wide range of biological activities reported for azetidine-containing compounds—from anticancer to antiviral—the application scope is potentially vast. nih.gov

Application in Catalysis and Materials: Future work should investigate the potential of this compound and related structures as ligands for metal catalysts or as monomers in ring-opening polymerization reactions to create novel functional polymers. rsc.orgrsc.org

Q & A

Q. What are the optimal synthetic routes for N-Ethyl-1-methylazetidin-3-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of azetidine derivatives typically involves nucleophilic substitution or reductive amination. For this compound, a plausible route could involve:

- Step 1: Reacting a precursor like 3-chloroazetidine with ethylamine under basic conditions (e.g., K₂CO₃) to introduce the ethyl group.

- Step 2: Quaternizing the nitrogen with methyl iodide, followed by purification via column chromatography.

Key parameters to optimize include temperature (50–80°C for azetidine ring stability), solvent polarity (e.g., acetonitrile or THF), and stoichiometric ratios (1:1.2 for amine:alkylating agent). Reaction progress can be monitored using thin-layer chromatography (TLC) with ninhydrin staining .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- 1H/13C NMR: Confirm the azetidine ring protons (δ 3.0–4.0 ppm for CH₂ groups) and methyl/ethyl substituents (δ 1.0–1.5 ppm for CH₃). Use DEPT-135 to distinguish CH₃ (negative phase) from CH₂ (positive phase).

- Mass Spectrometry: ESI-MS should show [M+H]+ at m/z 129.1 (C₆H₁₄N₂). High-resolution MS (HRMS) can resolve isotopic patterns.

- IR Spectroscopy: Look for N–H stretching (3300–3500 cm⁻¹) and C–N vibrations (1200–1350 cm⁻¹). Cross-validate with computational predictions (e.g., Gaussian) for bond angles and hybridization .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to model transition states for ring-opening reactions. Calculate activation energies (ΔG‡) to compare pathways (e.g., SN2 vs. ring strain release).

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics. Tools like GROMACS can model solvation shells around the azetidine nitrogen.

- Docking Studies: Predict interactions with biological targets (e.g., GPCRs) using AutoDock Vina. Validate with experimental IC₅₀ values from radioligand binding assays .

Q. How should researchers address contradictions in pharmacological data for this compound derivatives?

Methodological Answer:

- Data Triangulation: Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability). Use ANOVA to identify batch effects or solvent interference (e.g., DMSO cytotoxicity).

- Metabolite Profiling: Employ LC-MS/MS to detect degradation products that may confound bioactivity. For example, oxidation of the azetidine ring could generate inactive imines.

- Dose-Response Curves: Fit data to Hill equations to distinguish partial agonism from assay noise. Replicate studies in orthogonal models (e.g., zebrafish vs. murine) .

Q. What experimental precautions are critical when handling air-sensitive intermediates in this compound synthesis?

Methodological Answer:

- Inert Atmosphere: Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for reactions involving organometallic reagents (e.g., Grignard).

- Moisture Control: Pre-dry glassware at 120°C and use molecular sieves (3Å) in solvents. Monitor water content via Karl Fischer titration.

- Quenching Protocols: Safely decompose excess reagents (e.g., NaH) with isopropanol before aqueous workup. Document safety data sheets (SDS) for all intermediates .

Q. How can researchers resolve spectral contradictions (e.g., unexpected NMR splitting) in N-substituted azetidines?

Methodological Answer:

- Variable Temperature NMR: Detect dynamic processes (e.g., ring puckering) by acquiring spectra at 25°C and −40°C.

- 2D Experiments: Use COSY to assign coupling partners and NOESY to identify through-space interactions (e.g., axial vs. equatorial substituents).

- Computational NMR: Compare experimental δ values with DFT-predicted shifts (e.g., using ADF or ORCA). Discrepancies >0.5 ppm may indicate conformational flexibility .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.

- Design of Experiments (DoE): Use factorial designs to optimize variables (e.g., temperature, catalyst loading). Analyze via Minitab or JMP to identify critical parameters.

- Quality Control: Establish acceptance criteria for purity (≥95% by HPLC), residual solvents (<500 ppm), and enantiomeric excess (if applicable) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

- Scaffold Modification: Systematically vary substituents (e.g., replace ethyl with cyclopropyl) and assess logP (via shake-flask method) and pKa (via potentiometric titration).

- Bioisosteric Replacement: Substitute the azetidine ring with pyrrolidine or piperidine and compare conformational rigidity via X-ray crystallography.

- Pharmacophore Mapping: Use Schrödinger’s Phase to identify essential hydrogen-bond acceptors or hydrophobic regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。